2,2,2-trifluoro-1-{5-oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-trifluoro-1-{5-oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl, oxa, and azaspiro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-{5-oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate through a cyclization reaction. This can be achieved by reacting a suitable diol with an amine under acidic conditions to form the azaspiro structure.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Final Assembly: The final step involves the coupling of the spirocyclic intermediate with a suitable electrophile to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-1-{5-oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
2,2,2-trifluoro-1-{5-oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-{5-oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The azaspiro structure may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trifluoro-1-{6-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one
- 2,2,2-trifluoro-1-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-one
Uniqueness
2,2,2-trifluoro-1-{5-oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-one is unique due to its specific spirocyclic structure and the position of the trifluoromethyl group. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
2624141-14-4 |
---|---|
Molecular Formula |
C9H12F3NO2 |
Molecular Weight |
223.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.